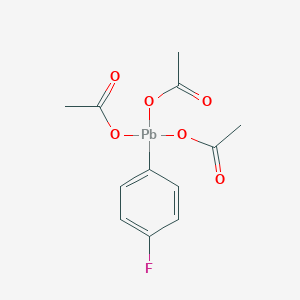
Tris(acetyloxy)(4-fluorophenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetyloxy)(4-fluorophenyl)plumbane is a chemical compound with the molecular formula C12H13FO6Pb It is an organolead compound, which means it contains a lead atom bonded to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-fluorophenyl)plumbane typically involves the reaction of lead acetate with 4-fluorophenyl acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.
Comparación Con Compuestos Similares
Tris(acetyloxy)phenylplumbane: Similar structure but without the fluorine atom.
Tris(acetyloxy)(4-chlorophenyl)plumbane: Contains a chlorine atom instead of fluorine.
Tris(acetyloxy)(4-bromophenyl)plumbane: Contains a bromine atom instead of fluorine.
Uniqueness: Tris(acetyloxy)(4-fluorophenyl)plumbane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Propiedades
Número CAS |
53243-78-0 |
|---|---|
Fórmula molecular |
C12H13FO6Pb |
Peso molecular |
479 g/mol |
Nombre IUPAC |
[diacetyloxy-(4-fluorophenyl)plumbyl] acetate |
InChI |
InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
Clave InChI |
UXHDHOFISDPEGY-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



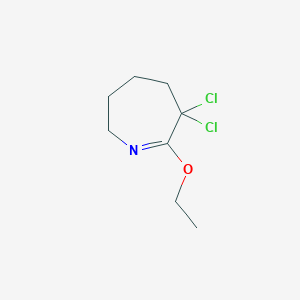
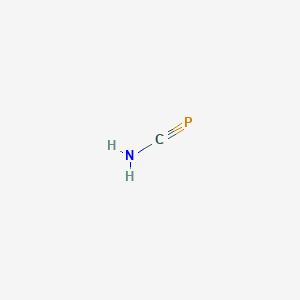
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
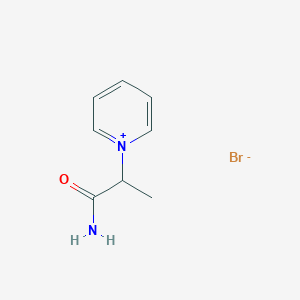
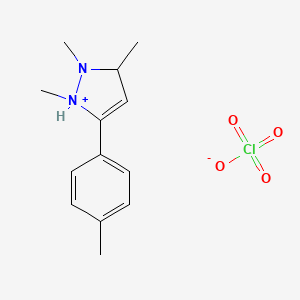
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
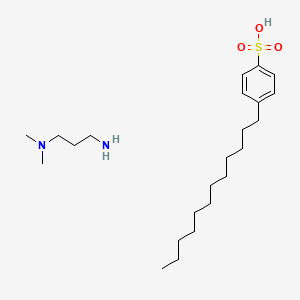
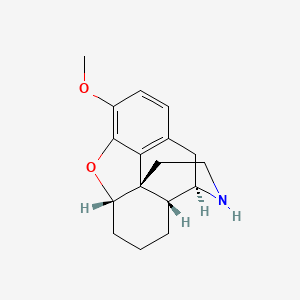


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
